molecular formula C12H13N3O3S2 B2592466 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 393569-49-8

3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2592466
CAS No.: 393569-49-8
M. Wt: 311.37
InChI Key: JXRTYCRCYKQYFM-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound that belongs to the class of benzamides and thiadiazoles. This compound is of interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 3,5-dimethoxybenzoic acid with appropriate amine derivatives. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid. The reaction mixture is usually heated under reflux conditions to facilitate the formation of the desired product .

Chemical Reactions Analysis

3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Due to its potential anticancer properties, it is being studied for its ability to inhibit the growth of cancer cells and as a lead compound for the development of new anticancer drugs.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with various molecular targets and pathways. The thiadiazole ring is known to

Properties

IUPAC Name

3,5-dimethoxy-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S2/c1-17-8-4-7(5-9(6-8)18-2)10(16)13-11-14-15-12(19-3)20-11/h4-6H,1-3H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXRTYCRCYKQYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)SC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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